molecular formula C18H23NO2 B1385661 N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline CAS No. 1040690-27-4

N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline

Cat. No.: B1385661
CAS No.: 1040690-27-4
M. Wt: 285.4 g/mol
InChI Key: BYFNCAQBTWVZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with 4-(2-methoxyethoxy)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in biochemical assays and studies involving protein interactions and functions.

    Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their function .

Comparison with Similar Compounds

N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-4-7-17(12-15(14)2)19-13-16-5-8-18(9-6-16)21-11-10-20-3/h4-9,12,19H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFNCAQBTWVZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline
Reactant of Route 3
Reactant of Route 3
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline
Reactant of Route 4
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline
Reactant of Route 5
Reactant of Route 5
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline
Reactant of Route 6
Reactant of Route 6
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.